molecular formula C8H8F2 B3039618 1-(Difluoromethyl)-2-methylbenzene CAS No. 1222556-60-6

1-(Difluoromethyl)-2-methylbenzene

Cat. No. B3039618
CAS RN: 1222556-60-6
M. Wt: 142.15 g/mol
InChI Key: BPTMRGYABARXHK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-methylbenzene, also known as 2,4-difluorotoluene, is an aromatic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is widely used in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.

Scientific Research Applications

Electrochemical Fluorination

1-(Difluoromethyl)-2-methylbenzene undergoes electrochemical fluorinations, as studied in aromatic compounds like toluene and monofluoromethylbenzene. This process is significant in producing difluoromethylfluorobenzenes, which are essential in various chemical applications (Momota et al., 1998).

Organometallic Chemistry

Fluorobenzenes, including 1-(Difluoromethyl)-2-methylbenzene, have been recognized for their application in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modify the electron density donation from the arene, influencing their binding strengths to metal centers, which is essential in catalysis and organic synthesis (Pike et al., 2017).

Reactions with Nucleophiles

1-(Difluoromethyl)-2-methylbenzene demonstrates interesting reactions with various nucleophiles, leading to substitutions and bond cleavages. These reactions are fundamental in synthesizing different organic compounds, impacting pharmaceutical and agricultural chemical synthesis (Koshcheev et al., 2017).

Biodegradation Studies

The biodegradation potential of difluorobenzenes, including 1-(Difluoromethyl)-2-methylbenzene, is an area of research focusing on environmental applications. Studies on microbial strains capable of degrading these compounds have implications for environmental remediation and pollution control (Moreira et al., 2009).

Hydrocracking in Fuel Processing

Research on hydrocracking of polycyclic aromatic compounds, including methylbenzenes, indicates the potential for refining processes in fuel technology. Understanding the reaction mechanisms and product distributions of these compounds contributes to the development of more efficient and sustainable fuel processing technologies (Miki & Sugimoto, 1995).

properties

IUPAC Name

1-(difluoromethyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2/c1-6-4-2-3-5-7(6)8(9)10/h2-5,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTMRGYABARXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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